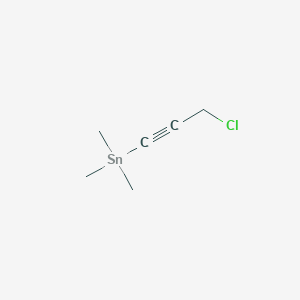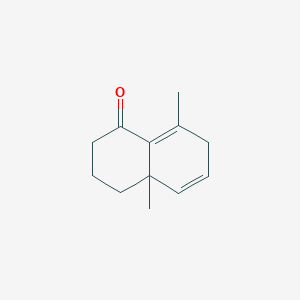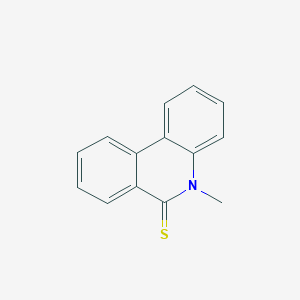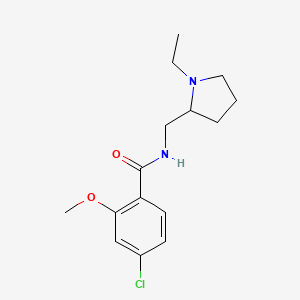
4-Chloro-N-((1-ethylpyrrolidin-2-yl)methyl)-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-N-((1-ethylpyrrolidin-2-yl)methyl)-2-methoxybenzamide is a synthetic organic compound that features a benzamide core substituted with a chloro group, an ethylpyrrolidinylmethyl group, and a methoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-((1-ethylpyrrolidin-2-yl)methyl)-2-methoxybenzamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized from various cyclic or acyclic precursors.
Functionalization of the Pyrrolidine Ring: The preformed pyrrolidine ring is then functionalized to introduce the ethyl group at the 1-position and the methyl group at the 2-position.
Coupling with Benzamide: The functionalized pyrrolidine is then coupled with 4-chloro-2-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis equipment to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-N-((1-ethylpyrrolidin-2-yl)methyl)-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of various substituted benzamides.
Applications De Recherche Scientifique
4-Chloro-N-((1-ethylpyrrolidin-2-yl)methyl)-2-methoxybenzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs targeting various diseases.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Chemical Biology: It is used as a probe to study biological pathways and molecular interactions.
Mécanisme D'action
The mechanism of action of 4-Chloro-N-((1-ethylpyrrolidin-2-yl)methyl)-2-methoxybenzamide involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloro-N-((1-ethylpyrrolidin-2-yl)methyl)-N-(3-oxo-3-(piperazin-1-yl)propyl)benzamide
- Pyrrolidine derivatives
Uniqueness
4-Chloro-N-((1-ethylpyrrolidin-2-yl)methyl)-2-methoxybenzamide is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities compared to other similar compounds. The presence of the chloro and methoxy groups on the benzamide core, along with the ethylpyrrolidinylmethyl group, contributes to its unique profile .
Propriétés
Numéro CAS |
70790-42-0 |
|---|---|
Formule moléculaire |
C15H21ClN2O2 |
Poids moléculaire |
296.79 g/mol |
Nom IUPAC |
4-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxybenzamide |
InChI |
InChI=1S/C15H21ClN2O2/c1-3-18-8-4-5-12(18)10-17-15(19)13-7-6-11(16)9-14(13)20-2/h6-7,9,12H,3-5,8,10H2,1-2H3,(H,17,19) |
Clé InChI |
IVOIVJMPAHHETO-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCCC1CNC(=O)C2=C(C=C(C=C2)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-[(4-methylanilino)methyl]prop-2-enoate](/img/structure/B14474939.png)

![N-{1-[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propan-2-ylidene}hydroxylamine](/img/structure/B14474955.png)

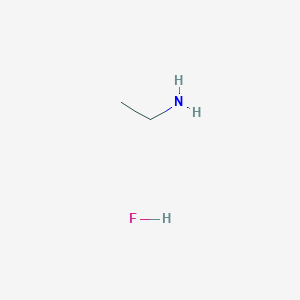



![4-[Bis(2-chloroethyl)amino]-2-chlorobenzaldehyde](/img/structure/B14474996.png)
